2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane
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Overview
Description
2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane is an organosilicon compound known for its unique structural properties. It is primarily used as an electrolyte in lithium-ion batteries due to its low flammability and high electrochemical and thermal stability .
Mechanism of Action
Target of Action
It’s known that organosilicon compounds like this one are often used in the manufacturing of batteries .
Mode of Action
Organosilicon compounds are generally known for their low flammability and high electrochemical and thermal stability , which makes them suitable for use in lithium-ion battery applications .
Biochemical Pathways
In the context of battery manufacturing, organosilicon compounds can influence the electrochemical reactions that occur within the battery .
Result of Action
The result of the action of this compound is primarily observed in its contribution to the performance of lithium-ion batteries . Its high thermal and electrochemical stability can enhance the safety and efficiency of these batteries .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature can affect its thermal stability and, consequently, its performance in battery applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane typically involves the reaction of siloxane-based precursors under controlled conditions. One common method includes the reaction of siloxane with specific organic compounds to form the desired product. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is carefully monitored to ensure the stability and consistency of the product, which is crucial for its application in battery manufacturing .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different siloxane derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its electrochemical properties.
Substitution: Substitution reactions involving halogens or other functional groups can lead to the formation of new compounds with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, which can be further utilized in different industrial applications, particularly in the field of advanced materials and battery technology .
Scientific Research Applications
2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced siloxane-based materials.
Biology: Its unique properties make it a candidate for studying interactions at the molecular level.
Medicine: Research is ongoing to explore its potential in drug delivery systems due to its stability and biocompatibility.
Industry: It is widely used in the manufacturing of lithium-ion batteries, providing enhanced safety and performance compared to traditional electrolytes
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane
- 4,7,10-Trioxa-1,13-tridecanediamine
- 1-Butyl-3-methylimidazolium iodide
Uniqueness
Compared to similar compounds, 2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane stands out due to its exceptional thermal and electrochemical stability. This makes it particularly suitable for high-performance applications in lithium-ion batteries, where safety and efficiency are paramount .
Properties
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl-dimethyl-trimethylsilyloxysilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36O5Si2/c1-16-9-10-18-13-14-19-12-11-17-8-7-15-22(5,6)20-21(2,3)4/h7-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCJJSABGRLAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC[Si](C)(C)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O5Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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